

Dirucotide (MBP8298) Clinical Trials: A Systematic Review and Comparison

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Compound of Interest

Compound Name: *Dirucotide*

Cat. No.: *B599088*

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This guide provides a systematic review of the clinical trial outcomes for **Dirucotide** (MBP8298), a synthetic peptide developed for the treatment of multiple sclerosis (MS). The performance of **Dirucotide** is objectively compared with alternative therapies for both relapsing-remitting MS (RRMS) and secondary progressive MS (SPMS), supported by available experimental data.

Overview of Dirucotide (MBP8298)

Dirucotide is a synthetic peptide composed of 17 amino acids, identical to a fragment of the human myelin basic protein (MBP).^{[1][2]} The rationale behind its development was to induce immunological tolerance to MBP, which is a key target of the autoimmune attack in MS.^[2] The therapeutic approach was particularly focused on patients with specific human leukocyte antigen (HLA) haplotypes, HLA-DR2 and/or HLA-DR4, who are believed to be more likely to respond to this antigen-specific therapy.^{[1][3]} Despite a promising mechanism of action, **Dirucotide** ultimately failed to demonstrate efficacy in pivotal clinical trials.

Dirucotide Clinical Trial Outcomes

Dirucotide was investigated in a series of clinical trials for both RRMS and SPMS. The major trials and their outcomes are summarized below.

Table 1: Summary of Dirucotide Clinical Trial Outcomes

Trial Name	Phase	Indication	Primary Endpoint	Outcome
MINDSET-01	II	Relapsing-Remitting MS (RRMS)	Annualized Relapse Rate	Did not meet primary endpoint. No significant reduction in annualized relapse rates or secondary MRI endpoints compared to placebo.
MAESTRO-01	III	Secondary Progressive MS (SPMS)	Delay in Disease Progression (EDSS)	Did not meet primary endpoint. No statistically significant difference in delaying disease progression compared to placebo.
MAESTRO-02	III (Open-label extension)	Secondary Progressive MS (SPMS)	Long-term Safety and Efficacy	Discontinued due to the failure of MAESTRO-01.
MAESTRO-03	III	Secondary Progressive MS (SPMS)	Delay in Disease Progression (EDSS)	Discontinued due to the failure of MAESTRO-01.

EDSS: Expanded Disability Status Scale

Comparison with Alternative Therapies

The failure of **Dirucotide** to demonstrate efficacy stands in contrast to several approved disease-modifying therapies (DMTs) for both RRMS and SPMS.

For Relapsing-Relmitting Multiple Sclerosis (RRMS)

Natalizumab is a highly effective monoclonal antibody approved for the treatment of RRMS.

Table 2: Comparison of Dirucotide (MINDSET-01) vs. Natalizumab (AFFIRM Trial) in RRMS

Feature	Dirucotide (MINDSET-01)	Natalizumab (AFFIRM Trial)
Mechanism of Action	Induces tolerance to myelin basic protein	α 4-integrin antagonist, preventing lymphocyte migration into the CNS
Primary Endpoint	Annualized Relapse Rate	Annualized Relapse Rate
Quantitative Outcome	Did not show a statistically significant reduction.	68% reduction in annualized relapse rate over 2 years compared to placebo ($p < 0.001$).
Secondary Endpoints	No significant reduction in MRI lesions.	83% reduction in new or enlarging T2-hyperintense lesions over 2 years ($p < 0.001$).

For Secondary Progressive Multiple Sclerosis (SPMS)

Siponimod and Ocrelizumab are approved treatments for SPMS and primary progressive MS (PPMS), respectively, that have shown efficacy in slowing disability progression.

Table 3: Comparison of Dirucotide (MAESTRO-01) vs. Siponimod (EXPAND Trial) and Ocrelizumab (ORATORIO Trial) in Progressive MS

Feature	Dirucotide (MAESTRO-01)	Siponimod (EXPAND Trial)	Ocrelizumab (ORATORIO Trial)
Indication	Secondary Progressive MS (SPMS)	Secondary Progressive MS (SPMS)	Primary Progressive MS (PPMS)
Primary Endpoint	Time to 3-month Confirmed Disability Progression (EDSS)	Time to 3-month Confirmed Disability Progression (EDSS)	Time to 12-week Confirmed Disability Progression (EDSS)
Quantitative Outcome	No statistically significant difference compared to placebo.	21% reduction in the risk of 3-month confirmed disability progression vs. placebo (p=0.013).	24% reduction in the risk of 12-week confirmed disability progression vs. placebo (p=0.0321).
Key Secondary Endpoints	No significant differences in secondary endpoints.	26% reduction in risk of 6-month confirmed disability progression (p=0.0058); 55% reduction in annualized relapse rate (p<0.0001).	25% reduction in risk of 24-week confirmed disability progression (p=0.0365); 29% reduction in the time required to walk 25 feet (p=0.0404).

Experimental Protocols

Dirucotide (MBP8298) Clinical Trials (MINDSET-01 & MAESTRO-01)

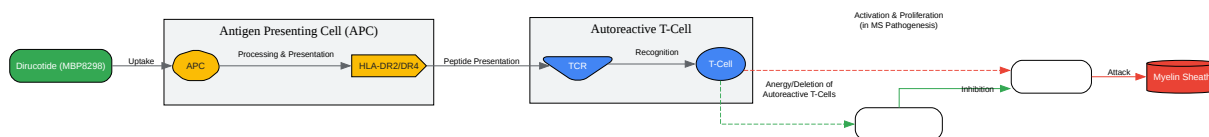
- Study Design: Randomized, double-blind, placebo-controlled.
- Patient Population:
 - MINDSET-01: Patients with relapsing-remitting MS.
 - MAESTRO-01: Patients with secondary progressive MS and an Expanded Disability Status Scale (EDSS) score of 3.5-6.5. A key stratification was based on HLA haplotype (DR2+ or DR4+ vs. DR2-/DR4-).

- Intervention:
 - MINDSET-01: 500 mg of **Dirucotide** or placebo administered intravenously at baseline, 3 months, and 9 months over a 15-month period.
 - MAESTRO-01: 500 mg of **Dirucotide** or placebo administered intravenously every six months for two years.
- Primary Outcome Measures:
 - MINDSET-01: Annualized relapse rate.
 - MAESTRO-01: Time to confirmed disability progression as measured by the Expanded Disability Status Scale (EDSS).
- Secondary Outcome Measures: Included MRI lesion activity, change in EDSS score, and other clinical measures of disability.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Dirucotide

Dirucotide, a synthetic peptide mimicking a fragment of myelin basic protein, was designed to induce immune tolerance. The proposed mechanism involves the presentation of the peptide by antigen-presenting cells (APCs), particularly in individuals with HLA-DR2 or HLA-DR4 haplotypes, leading to the modulation of the T-cell response against myelin.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com

